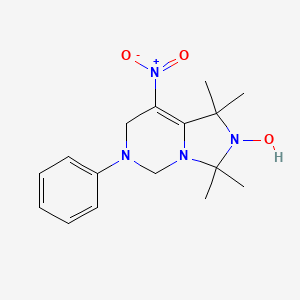
N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine, also known as DMXB-A, is a cholinergic compound that has been extensively studied for its potential use in treating cognitive impairments. DMXB-A is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes, including learning and memory.
Mécanisme D'action
N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine acts as a selective agonist of the α7 nAChR, which is expressed in the brain and other tissues. Activation of the α7 nAChR leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in learning and memory processes. This compound has been shown to enhance the activity of the α7 nAChR, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve learning and memory in animal models, and has also been investigated for its potential use in treating inflammatory diseases. This compound has been shown to reduce inflammation and improve survival rates in animal models of sepsis and inflammatory bowel disease. This compound has also been shown to enhance attention and sensory processing in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine is a potent and selective agonist of the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in learning and memory processes. However, this compound has limitations for lab experiments, including its relatively short half-life and the need for specialized equipment and techniques to administer the compound.
Orientations Futures
Future research on N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine could focus on its potential use in treating cognitive impairments, such as those associated with Alzheimer's disease and schizophrenia. This compound could also be investigated for its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research could be conducted to explore the mechanism of action of this compound and its effects on other neurotransmitter systems.
Méthodes De Synthèse
N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine can be synthesized using a multi-step process that involves the reaction of 2-methylbenzylamine with diethyl malonate to form the corresponding diethyl 2-(2-methylphenyl)malonate. This intermediate is then reacted with methylamine to produce N,N-diethyl-N'-methyl-2-(2-methylphenyl)malonamide, which is subsequently reduced using sodium borohydride to yield this compound.
Applications De Recherche Scientifique
N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine has been studied extensively for its potential use in treating cognitive impairments, such as those associated with Alzheimer's disease and schizophrenia. Animal studies have shown that this compound can improve learning and memory, and can also enhance attention and sensory processing. This compound has also been investigated for its potential use in treating inflammatory diseases, such as sepsis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-17(6-2)12-11-16(4)13-15-10-8-7-9-14(15)3/h7-10H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBGDXHWSHTUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)


![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)


![methyl (3-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5701227.png)
![4-tert-butyl-N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5701234.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B5701242.png)
![4-methyl-1-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperidine](/img/structure/B5701248.png)


![[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5701284.png)
